molecular formula C12H16ClNO2 B2544422 Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride CAS No. 1440960-45-1

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride

Cat. No. B2544422
M. Wt: 241.72
InChI Key: RYTQZBKSSZZTLX-UHFFFAOYSA-N
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Description

“Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride” is a chemical compound that has gained considerable attention in the scientific community. It is a powder with a molecular weight of 241.72 .


Molecular Structure Analysis

The InChI code for this compound is 1S/C12H15NO2.ClH/c1-15-12(14)10-5-4-9-3-2-6-13-8-11(9)7-10;/h4-5,7,13H,2-3,6,8H2,1H3;1H . This provides a detailed representation of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a powder with a molecular weight of 241.72 . It is stored at room temperature .

Scientific Research Applications

Structural and Molecular Studies

Research on methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate hydrochloride and its derivatives has provided insights into their structural and molecular properties. For instance, Guerrero et al. (2014) detailed the hydrogen-bonded assembly of benzazepine derivatives, demonstrating the importance of structural interactions in zero, one, two, and three dimensions for the chemical behavior and potential applications of these compounds Guerrero et al., 2014.

Dopaminergic Activity

Pfeiffer et al. (1982) synthesized and evaluated 6-chloro-1-phenyl-2,3,4,5-tetrahydro-1H-3-benzazepines as agonists of central and peripheral dopamine receptors, highlighting the potential of these compounds in neurological research and therapy Pfeiffer et al., 1982.

Synthesis and Drug Development

Ikemoto et al. (2005) developed a practical method for synthesizing an orally active CCR5 antagonist, demonstrating the significance of methyl 2,3,4,5-tetrahydro-1H-2-benzazepine derivatives in the development of new pharmaceutical agents Ikemoto et al., 2005.

Conformational Analysis in Drug Design

The conformational state of lorcaserin, a drug related to the methyl 2,3,4,5-tetrahydro-1H-2-benzazepine family, was determined in water, which provided valuable insights for drug design and understanding the drug's mechanism of action Trigo-Mourino et al., 2013.

Modulation of Receptors

Research by Guo et al. (2013) on SKF83959, a compound structurally related to methyl 2,3,4,5-tetrahydro-1H-2-benzazepines, uncovered its role as a potent allosteric modulator of the sigma-1 receptor, suggesting a new avenue for exploring the therapeutic potential of benzazepine derivatives Guo et al., 2013.

Safety And Hazards

The compound has been classified with the GHS07 pictogram and has the signal word “Warning”. Hazard statements include H302, H315, H319, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO2.ClH/c1-15-12(14)10-5-4-9-3-2-6-13-8-11(9)7-10;/h4-5,7,13H,2-3,6,8H2,1H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RYTQZBKSSZZTLX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC2=C(CCCNC2)C=C1.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

241.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl 2,3,4,5-tetrahydro-1H-2-benzazepine-8-carboxylate;hydrochloride

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